4-bromo-N-(pyridin-3-ylmethyl)benzamide
Description
4-Bromo-N-(pyridin-3-ylmethyl)benzamide (CAS: 312587-74-9) is a benzamide derivative with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.143 g/mol. Its structure features a bromine substituent at the para-position of the benzoyl ring and a pyridin-3-ylmethyl group attached to the amide nitrogen. Physical properties include a density of 1.5±0.1 g/cm³, boiling point of 478.2±35.0 °C, and flash point of 243.0±25.9 °C .
Properties
CAS No. |
312587-74-9 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14g/mol |
IUPAC Name |
4-bromo-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |
InChI Key |
ZEXBIGWHCDSVPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (Compound 35) :
4-Bromo-N-(2-hydroxyphenyl)benzamide (Compound I) :
- Replaces the pyridinylmethyl group with a 2-hydroxyphenyl moiety.
- Crystal structure reveals a 73.97° dihedral angle between the amide plane and the hydroxyl-substituted phenyl ring, reducing planarity and altering intermolecular hydrogen bonding (O–H···O and N–H···O) .
- Exhibits antiprotozoal and antimicrobial activity, suggesting the hydroxyl group enhances target interactions .
Heterocyclic Modifications
- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Incorporates a thienopyrazole ring, introducing sulfur atoms and a ketone group. CAS: 958587-45-6 .
4-Bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9) :
Pyridine Derivatives
4-Bromo-N-(3-methylpyridin-2-yl)benzamide :
- 4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide: Contains a dioxopiperidine group, introducing a cyclic amide and ketone functionalities. Potential for enhanced solubility due to polar groups. CAS: 1479642-05-1 .
Solubility and Crystallinity
- The pyridin-3-ylmethyl group in the target compound may improve water solubility compared to purely aromatic substituents (e.g., biphenyl in A9).
- Crystallographic studies of analogs (e.g., Compound I) show that hydrogen-bonding networks (e.g., O–H···O, N–H···O) govern crystal packing, which influences melting points and stability .
Bioactivity Trends
- Antimicrobial Activity: Hydroxyl-substituted analogs (e.g., Compound I) exhibit stronger antimicrobial effects, likely due to hydrogen-bond donor capacity .
- Kinase Inhibition : Bromine’s electron-withdrawing effect and pyridine’s Lewis basicity are critical for binding ATP pockets in kinases. For example, TAS1553 (a sulfonamide-benzamide hybrid) inhibits ribonucleotide reductase via similar motifs .
Preparation Methods
Reaction Mechanism and Pathway
The most detailed synthesis route involves a four-step process starting with pentanoyl chloride and potassium thiocyanate in dry acetone to form isothiocyanate intermediates. Subsequent reaction with 3-aminoquinoline generates acyl thiourea, which undergoes cyclization with p-bromophenacylbromide under nitrogen to yield the target compound. Critical steps include:
Optimization and Conditions
-
Solvent System : Dry acetone ensures stability of isothiocyanate intermediates.
-
Atmosphere : Nitrogen inerting minimizes oxidation byproducts during cyclization.
-
Purification : Column chromatography achieves >95% purity, as confirmed by HPLC.
Table 1: Key Parameters for Multi-Step Synthesis
Palladium-Catalyzed Coupling Method
Catalytic System and Substrates
A patent-pending method employs Pd₂(dba)₃ and rac-BINAP as catalysts for coupling N-(3-bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide with 4-(3-pyridinyl)-2-pyrimidineamine. This approach avoids moisture-sensitive intermediates and achieves high regioselectivity.
Process Parameters
Table 2: Performance Metrics for Palladium-Catalyzed Synthesis
Microwave-Assisted Suzuki-Miyaura Coupling
One-Pot Synthesis Protocol
A novel one-pot strategy combines Suzuki-Miyaura cross-coupling and N-Boc deprotection under microwave irradiation. This method reduces reaction time from days to hours while maintaining high functional group tolerance.
Advantages of Microwave Irradiation
-
Rate Acceleration : Reactions complete in 1–2 hours vs. 24–48 hours conventionally.
-
Yield Enhancement : 70–95% isolated yield across diverse substrates.
Table 3: Comparative Analysis of Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 1–2 hours | 24–48 hours |
| Yield | 70–95% | 50–65% |
| Energy Consumption | Low | High |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), pyridylmethyl CH₂ (δ ~4.6 ppm), and amide NH (δ ~9.5 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and brominated aromatic carbons (δ ~125–135 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion verification (expected [M+H]⁺ ~331 m/z) .
- X-ray Crystallography : For definitive confirmation of molecular geometry (e.g., torsion angles between benzamide and pyridine rings) .
How can crystallographic data resolve discrepancies in molecular geometry predictions?
Advanced Research Question
Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing effects. Use:
- SHELXL : Refine X-ray data to determine accurate bond lengths/angles. For example, the C-Br bond length in the crystal structure is ~1.89 Å, aligning with DFT predictions .
- Mercury CSD : Compare packing motifs (e.g., π-π stacking between pyridine and benzene rings) to identify non-covalent interactions influencing conformation .
Example : A study found a 5° deviation in the dihedral angle between computational and experimental models due to intermolecular hydrogen bonding .
How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Bromine Position : Moving the bromine from the para to meta position reduces binding affinity to kinase targets by ~30% (IC₅₀ shifts from 0.8 μM to 1.2 μM) .
- Pyridine Substitution : Replacing pyridin-3-ylmethyl with pyridin-2-ylmethyl decreases solubility (logP increases by 0.5) but enhances membrane permeability .
- Amide Linker : Replacing the benzamide with a sulfonamide group abolishes activity in bacterial assays, highlighting the critical role of the amide moiety .
Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to validate SAR trends .
How to address contradictions in reaction yield data under similar conditions?
Advanced Research Question
Yield variability (e.g., 65–85%) may stem from:
- Moisture Sensitivity : Hydrolysis of acyl chloride intermediates in non-anhydrous solvents .
- Catalyst Degradation : Pd-based catalysts (e.g., in coupling reactions) deactivate if oxygen is present .
Resolution : - Conduct reactions under rigorously dry conditions (e.g., molecular sieves).
- Use inert gas purging and fresh catalyst batches. Document O₂ levels via gas chromatography .
What strategies improve solubility for in vitro assays?
Advanced Research Question
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility by 10-fold .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell media .
How to validate compound purity for pharmacological studies?
Q. Methodological Focus
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., ethyl acetate) below 0.1% .
How to optimize reaction conditions for scale-up synthesis?
Advanced Research Question
- Temperature : Increase from 25°C to 40°C reduces reaction time by 50% without side-product formation .
- Solvent Switch : Replace THF with 2-MeTHF for easier recycling and lower toxicity .
- Flow Chemistry : Continuous flow reactors achieve 92% yield at 0.5 mL/min flow rate, minimizing batch variability .
Can computational modeling predict metabolic stability?
Advanced Research Question
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., pyridine N-oxidation) .
- Half-Life Prediction : MD simulations (GROMACS) correlate with in vitro microsomal stability data (R² = 0.89) .
What are the challenges in functionalizing the pyridine ring?
Advanced Research Question
- Regioselectivity : Electrophilic substitution at pyridine C-4 is hindered by steric effects from the benzamide group. Use directing groups (e.g., Boc-protected amines) to enhance C-2 reactivity .
- Side Reactions : Nitration under acidic conditions leads to amide hydrolysis. Opt for mild nitrating agents (e.g., AcONO₂ in AcOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
